SC-Val-Cit-PAB
CAS No.:
Cat. No.: VC16682746
Molecular Formula: C28H40N6O9
Molecular Weight: 604.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H40N6O9 |
|---|---|
| Molecular Weight | 604.7 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
| Standard InChI | InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1 |
| Standard InChI Key | YIYZNUPSCFOSEP-CPJSRVTESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O |
Introduction
Chemical Structure and Molecular Properties
SC-Val-Cit-PAB (systematic name: 6-maleimidohexanoyl-valyl-citrullinyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate) is a heterobifunctional linker with a molecular formula of and a molecular weight of 604.65 g/mol . The compound comprises three functional regions:
-
Maleimide Group: Facilitates covalent conjugation to cysteine residues on antibodies.
-
Valine-Citrulline Dipeptide: Serves as a protease-cleavable substrate, preferentially targeted by cathepsin B.
-
p-Aminobenzyl Alcohol (PAB) Spacer: Enables self-immolative release of payloads post-cleavage .
Table 1: Molecular Properties of SC-Val-Cit-PAB
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 604.65 g/mol |
| Target | ADC Linker |
| Storage Conditions | -20°C, desiccated |
| Solubility | DMSO, DMF |
The valine-citrulline sequence is critical for enzymatic specificity, as citrulline’s non-standard amino acid structure minimizes off-target cleavage . The PAB spacer undergoes 1,6-elimination upon dipeptide cleavage, releasing payloads such as monomethyl auristatin E (MMAE) .
Synthesis and Manufacturing
-
Citrulline-PAB Conjugation: L-Citrulline is coupled to PAB using HATU, preserving stereochemistry.
-
Dipeptide Formation: Fmoc-Val-OSu is reacted with Cit-PABOH to form Val-Cit-PABOH.
-
Maleimide Functionalization: 6-Maleimidohexanoic acid is activated with N,N'-disuccinimidyl carbonate and conjugated to Val-Cit-PABOH .
Key Advancements in Synthesis
-
Epimerization Mitigation: Substituting DCC/HOBt with HATU reduced racemization at the citrulline α-carbon .
-
Scalability: Batches exceeding 1 g demonstrated consistent purity (>95%) and diastereomeric excess .
Mechanism of Action
SC-Val-Cit-PAB’s therapeutic efficacy hinges on its selective cleavage by lysosomal proteases, particularly cathepsin B. The mechanism proceeds as follows:
-
ADC Internalization: Antibody-mediated binding to tumor antigens prompts endocytosis.
-
Lysosomal Trafficking: Acidic lysosomal environments activate cathepsin B.
-
Peptide Cleavage: Cathepsin B hydrolyzes the Val-Cit amide bond, initiating PAB spacer breakdown.
-
Payload Release: 1,6-Elimination liberates the cytotoxic drug (e.g., MMAE) into the cytosol .
Enzymatic Specificity
While cathepsin B is the primary hydrolase, studies using gene knockout models identified contributions from cathepsins S, L, and F . SC-Val-Cit-PAB exhibits negligible cleavage by plasma carboxylesterases (e.g., Ces1C), ensuring systemic stability .
Biological Activity and Pharmacokinetics
SC-Val-Cit-PAB’s design balances stability and activation:
-
Plasma Stability: Half-lives of 6.0 days (mice) and 9.6 days (monkeys) underscore its resistance to non-specific proteolysis .
-
Tumor-Specific Activation: Cathepsin B overexpression in malignancies (e.g., breast, lung cancers) enables localized payload release .
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Plasma Half-Life | 6.0–9.6 days |
| Cleavage Efficiency | >90% (Cat B) |
| Payload Release | <2 hours |
In vivo studies demonstrated a 90% reduction in tumor volume for ADCs using SC-Val-Cit-PAB compared to non-cleavable linkers .
Applications in Antibody-Drug Conjugates
SC-Val-Cit-PAB has been utilized in over 20 clinical-stage ADCs, including FDA-approved brentuximab vedotin . Key applications include:
-
Solid Tumors: Enhanced penetration and payload retention in dense stromal environments.
-
Hematological Cancers: Rapid internalization and lysosomal processing in CD30+ lymphomas .
Comparative Linker Performance
A 2023 study evaluated dipeptide variants (Val-Ala, Val-Lys) and found SC-Val-Cit-PAB superior in tumor-to-plasma drug ratios (5:1 vs. 2:1 for Val-Ala) .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume